1-(4-Chlorophenyl)-3-pyridin-3-ylurea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-pyridin-3-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c13-9-3-5-10(6-4-9)15-12(17)16-11-2-1-7-14-8-11/h1-8H,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGSWBUOFHXFFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353922 | |
| Record name | 1-(4-chlorophenyl)-3-pyridin-3-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13208-59-8 | |
| Record name | 1-(4-chlorophenyl)-3-pyridin-3-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-CHLOROPHENYL)-N'-(3-PYRIDINYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 4 Chlorophenyl 3 Pyridin 3 Ylurea and Its Analogues
Classical Synthetic Routes to N,N'-Diarylureas
The traditional synthesis of N,N'-diarylureas, including 1-(4-Chlorophenyl)-3-pyridin-3-ylurea, has historically relied on a few key methodologies. The most common approach involves the reaction of an arylamine with an aryl isocyanate. For the target compound, this would involve the coupling of 3-aminopyridine (B143674) with 4-chlorophenyl isocyanate. nih.gov This method, while straightforward, depends on the availability and stability of the isocyanate precursor.
Phosgenation and Non-Phosgene Alternatives
The synthesis of the isocyanate starting material, such as 4-chlorophenyl isocyanate, has conventionally been achieved through the reaction of the corresponding primary amine (4-chloroaniline) with phosgene (B1210022) (COCl₂). However, phosgene is a highly toxic and hazardous chemical, prompting a significant effort in the chemical industry to develop safer, non-phosgene alternatives. niscpr.res.ingoogle.com
Several phosgene-free routes have been developed. These methods often involve the in-situ generation of isocyanates or employ alternative carbonyl sources. organic-chemistry.org
Triphosgene (B27547) (BTC) : A solid and therefore safer alternative to gaseous phosgene, triphosgene can be used to convert amines to isocyanates or to directly synthesize ureas from two amine derivatives in the presence of a base like triethylamine (B128534) (Et₃N). nih.gov
Carbonates and Carbamates : Non-phosgene routes can involve the reaction of amines with organic carbonates, such as dimethyl carbonate (DMC), to form carbamates. google.comebrary.net These carbamates can then be thermally decomposed to yield the desired isocyanate and an alcohol, which can often be recycled. ebrary.net This approach avoids the direct use of phosgene but may require more complex reaction setups and purification steps. google.com
Carboxylic Acid Derivatives : Other phosgene-free methods may utilize carboxylic acid derivatives to generate the urea (B33335) linkage. niscpr.res.in
The table below summarizes the key characteristics of phosgenation versus common non-phosgene alternatives for isocyanate synthesis, a critical step in the classical synthesis of diarylureas.
| Method | Reagent | Advantages | Disadvantages |
| Phosgenation | Phosgene (COCl₂) | High reactivity, well-established | Extremely toxic, hazardous handling |
| Triphosgene | Triphosgene (BTC) | Solid, safer to handle than phosgene | Still generates phosgene in situ |
| Carbonate Route | Dimethyl Carbonate (DMC) | Low toxicity, avoids phosgene | Requires higher temperatures, catalysts |
| Carbamate Route | O-alkyl carbamates | Phosgene-free | Often involves multi-step processes |
Coupling Reactions and Optimized Conditions
The cornerstone of classical urea synthesis is the coupling reaction between an amine and an isocyanate. The synthesis of unsymmetrical diarylureas like this compound is typically achieved by the nucleophilic attack of an amine (3-aminopyridine) on an isocyanate (4-chlorophenyl isocyanate). nih.gov This reaction is generally efficient and proceeds under mild conditions.
Parallel synthesis techniques have been employed to create libraries of diarylurea compounds by reacting various aryl amines with different aryl isocyanates. nih.govresearchgate.net This high-throughput approach is valuable for exploring structure-activity relationships in medicinal chemistry. However, a common issue is the presence of symmetric urea impurities, which arise from the hydrolysis of the isocyanate starting material. nih.govresearchgate.net Preparative purification methods like RP-HPLC are often necessary to isolate the desired unsymmetrical product. nih.gov
Modern Synthetic Strategies and Green Chemistry Approaches
Recent advancements in organic synthesis have focused on developing more efficient, versatile, and environmentally benign methods for constructing N,N'-diarylureas. These strategies often rely on catalysis and innovative energy sources to improve reaction outcomes.
Catalytic Synthesis Protocols
Palladium-catalyzed C–N cross-coupling reactions have emerged as a powerful and general method for the synthesis of unsymmetrical N,N'-diarylureas. nih.govorganic-chemistry.org This approach circumvents the need for pre-formed, often unstable, isocyanates. organic-chemistry.org A common strategy involves a two-pot sequence:
First Arylation : A protected urea, such as benzylurea, is coupled with an aryl halide (e.g., 3-bromopyridine) using a palladium catalyst.
Deprotection : The protecting group (e.g., benzyl) is removed.
Second Arylation : The resulting mono-arylurea is then coupled with a second, different aryl halide (e.g., 1-chloro-4-iodobenzene) to yield the final unsymmetrical diarylurea. nih.govacs.org
Optimization studies have identified effective catalytic systems for these transformations. For instance, the combination of a palladium source like Pd(OAc)₂ with a specific ligand, a base such as Cs₂CO₃, and a solvent like THF has been shown to provide excellent yields for a broad range of substrates, including electron-rich, electron-deficient, and heteroaryl halides. organic-chemistry.org This methodology has been successfully applied to the synthesis of complex pharmaceutical targets. organic-chemistry.orgacs.org
| Component | Example | Role |
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | Facilitates C-N bond formation |
| Ligand | Buchwald-type phosphine (B1218219) ligands (e.g., L1) | Stabilizes and activates the Pd catalyst |
| Base | Cesium Carbonate (Cs₂CO₃) | Activates the urea nucleophile |
| Solvent | Tetrahydrofuran (THF) | Provides reaction medium |
| Protecting Group | Benzyl or p-methoxybenzyl | Allows for sequential arylation |
Microwave-Assisted and Solvent-Free Syntheses
In line with the principles of green chemistry, microwave-assisted organic synthesis (MAOS) has been adopted for the preparation of diarylureas. Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields compared to conventional heating methods. niscpr.res.inslideshare.net
Many of these protocols are also performed under solvent-free conditions, which minimizes waste and avoids the use of potentially hazardous solvents. niscpr.res.inresearchgate.netresearchgate.net For example, a novel microwave-assisted synthesis of N,N'-diarylureas from aryl primary amines and ethyl acetoacetate (B1235776) has been reported to proceed in 4-16 minutes without the need for any catalyst or support. niscpr.res.in Similarly, the synthesis of diarylureas from anilines and urea can be achieved under solvent-free microwave conditions. rsc.org These methods are noted for their simplicity, efficiency, and environmentally friendly nature. niscpr.res.inslideshare.net
A comparison between conventional and microwave-assisted methods for the synthesis of select diarylureas highlights the advantages of the latter. slideshare.net
| Method | Reaction Time | Yield (%) | Conditions |
| Conventional | 14 hours | 85% | Stirring at room temp. in dry acetone |
| Microwave | 2 minutes | 90% | Microwave irradiation (180 W), solvent-free |
| Conventional | 16 hours | 82% | Stirring at room temp. in dry acetone |
| Microwave | 3 minutes | 88% | Microwave irradiation (180 W), solvent-free |
Divergent Synthesis of Structurally Related Derivatives
Divergent synthesis is a powerful strategy that enables the creation of multiple, structurally distinct compounds from a single starting material or intermediate by selectively altering reaction conditions. nih.gov This approach is highly valuable for building libraries of related molecules for chemical biology and drug discovery.
In the context of this compound, a divergent approach could be employed starting from a common precursor. For example, a key intermediate could be subjected to different catalytic systems or coupling partners to generate a range of analogues. Ligand-controlled regioselectivity in palladium-catalyzed reactions is a prime example of this principle, where changing the phosphine ligand can direct the reaction to produce different constitutional isomers. nih.gov
This strategy could be applied to synthesize derivatives where the substitution pattern on the pyridine (B92270) or phenyl ring is altered. For instance, starting with a di-halogenated pyridine, one could selectively functionalize one position to install the urea moiety and then subject the remaining halogenated position to a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce diverse substituents, thereby creating a library of structurally related but distinct derivatives. researchgate.net The ability to control the reaction pathway by tuning catalysts, ligands, or other parameters is the hallmark of divergent synthesis, offering a highly efficient route to chemical diversity. nih.gov
Strategies for Functional Group Modifications
The core synthesis of this compound typically involves the reaction of 3-aminopyridine with 4-chlorophenyl isocyanate. This reaction is a classic example of nucleophilic addition to an isocyanate. The versatility of this approach lies in the ability to modify the starting materials—the amine and the isocyanate—to generate a diverse range of analogues.
Functional group modifications can be strategically employed on both the pyridine and the chlorophenyl rings to explore structure-activity relationships (SAR).
Modifications of the Pyridine Ring:
A study on the synthesis of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives highlights the feasibility of incorporating complex side chains on the pyridine ring. nih.gov For example, starting with substituted 2-(chloromethyl)pyridine (B1213738) hydrochlorides, a variety of functionalized pyridyl moieties can be introduced. nih.gov Furthermore, the synthesis of novel 1-(4-substituted pyridine-3-sulfonyl)-3-phenylureas demonstrates that the pyridine ring can be functionalized with larger substituents, such as piperazinyl groups, through nucleophilic aromatic substitution reactions on a pre-functionalized pyridine scaffold. nih.gov
Modifications of the Phenyl Ring:
The 4-chlorophenyl moiety can also be readily modified by utilizing different substituted phenyl isocyanates. The synthesis of 1,3-disubstituted ureas containing halogen-containing anilines showcases the ease of incorporating various halogen substituents (e.g., fluorine, bromine) or multiple halogen atoms on the phenyl ring. nih.govnih.gov The choice of substituent can impact the lipophilicity and metabolic stability of the resulting compound. For example, replacing a chlorine atom with a fluorine atom can alter the electronic properties and potentially block sites of metabolism. nih.gov
The following table illustrates potential modifications to the starting materials for the synthesis of analogues of this compound.
| Starting Amine (Pyridyl Moiety) | Starting Isocyanate (Phenyl Moiety) | Resulting Analogue |
| 3-Aminopyridine | 4-Fluorophenyl isocyanate | 1-(4-Fluorophenyl)-3-pyridin-3-ylurea |
| 3-Amino-5-methylpyridine | 4-Chlorophenyl isocyanate | 1-(4-Chlorophenyl)-3-(5-methylpyridin-3-yl)urea |
| 3-Amino-6-chloropyridine | 4-Chlorophenyl isocyanate | 1-(4-Chlorophenyl)-3-(6-chloropyridin-3-yl)urea |
| 3-Aminopyridine | 3,4-Dichlorophenyl isocyanate | 1-(3,4-Dichlorophenyl)-3-pyridin-3-ylurea |
Library Synthesis and High-Throughput Approaches
The straightforward and robust nature of urea formation from amines and isocyanates makes it highly amenable to library synthesis and high-throughput approaches, which are essential in modern drug discovery for rapidly exploring vast chemical space. nih.gov
Combinatorial Synthesis:
Combinatorial chemistry strategies, such as the "split-and-pool" synthesis, can be employed to generate large libraries of pyridylurea derivatives. wikipedia.orgamericanpeptidesociety.org In this approach, a solid support is divided into multiple portions, and each portion is reacted with a different aminopyridine building block. The portions are then combined, mixed, and split again for reaction with a set of different phenyl isocyanates. This process allows for the exponential generation of a diverse library of individual compounds on separate beads. wikipedia.org
Parallel Synthesis:
Parallel synthesis is another common high-throughput technique where reactions are carried out simultaneously in an array of separate reaction vessels, such as a 96-well plate. imperial.ac.uk This method allows for the rapid synthesis of a focused library of analogues where either the aminopyridine or the phenyl isocyanate component is varied systematically. For example, a single aminopyridine can be reacted with a plate of diverse isocyanates to quickly generate a series of analogues with modifications on the phenyl ring. The synthesis of various phenyl urea derivatives has been demonstrated using such parallel approaches. nih.gov
The general scheme for the parallel synthesis of a library of this compound analogues is depicted below:
A solution of 3-aminopyridine in a suitable solvent (e.g., tetrahydrofuran, dichloromethane) is dispensed into the wells of a microtiter plate. Subsequently, a solution of a different substituted phenyl isocyanate is added to each well. The plate is then agitated at room temperature or slightly elevated temperatures to drive the reactions to completion. After an appropriate reaction time, the solvent can be evaporated, and the resulting library of compounds can be directly used for high-throughput screening.
The table below provides an example of a small library that could be generated using a parallel synthesis approach.
| Well | Pyridyl Amine | Phenyl Isocyanate | Product |
| A1 | 3-Aminopyridine | 4-Chlorophenyl isocyanate | This compound |
| A2 | 3-Aminopyridine | 4-Fluorophenyl isocyanate | 1-(4-Fluorophenyl)-3-pyridin-3-ylurea |
| A3 | 3-Aminopyridine | 4-Methoxyphenyl isocyanate | 1-(4-Methoxyphenyl)-3-pyridin-3-ylurea |
| B1 | 5-Methyl-3-aminopyridine | 4-Chlorophenyl isocyanate | 1-(4-Chlorophenyl)-3-(5-methylpyridin-3-yl)urea |
| B2 | 5-Methyl-3-aminopyridine | 4-Fluorophenyl isocyanate | 1-(4-Fluorophenyl)-3-(5-methylpyridin-3-yl)urea |
| B3 | 5-Methyl-3-aminopyridine | 4-Methoxyphenyl isocyanate | 1-(4-Methoxyphenyl)-3-(5-methylpyridin-3-yl)urea |
These high-throughput methodologies enable the efficient generation of large and diverse libraries of this compound analogues, facilitating the rapid identification of lead compounds with desired biological activities.
Biological Activity Profiles of 1 4 Chlorophenyl 3 Pyridin 3 Ylurea
Investigation of Anti-Proliferative Activities in Cell Lines
The anti-proliferative potential of 1-(4-Chlorophenyl)-3-pyridin-3-ylurea and its closely related analogues has been evaluated in various cancer cell lines. These studies aim to determine the compound's ability to inhibit cancer cell growth and to understand the underlying molecular mechanisms.
Specific Cancer Cell Lines and Growth Inhibition Assays
Research into a series of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives has shed light on the anti-proliferative effects of this structural class. The inclusion of a pyridine-3-yl group has been noted as a factor contributing to cytotoxic activity in several cancer cell lines. researchgate.net Studies on similar pyridine-urea compounds have demonstrated growth inhibitory activity against a panel of human cancer cell lines, often evaluated using the sulforhodamine B (SRB) protein assay. mdpi.com
For instance, a closely related compound, N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide, which shares the 1-(4-chlorophenyl)urea moiety, has shown a notable activity profile against leukemia, colon cancer, and melanoma cell subpanels, with average 50% growth inhibition (GI50) values between 13.6 and 14.9 µM. nih.gov While this is not the exact compound, it highlights the potential of the chlorophenyl-urea scaffold. Another study on pyridine-ureas reported that compound 8e , 1-(4-chlorophenyl)-3-(6-(3,4-dimethoxyphenyl)-2-methylpyridin-3-yl)urea, exhibited an IC50 of 0.22 μM against the MCF-7 breast cancer cell line. mdpi.com
Table 1: Growth Inhibition Data for this compound Analogues
| Compound Analogue | Cancer Cell Line | Assay Type | Measurement | Value (µM) | Reference |
| N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide | Leukemia, Colon, Melanoma | SRB | Average GI50 | 13.6 - 14.9 | nih.gov |
| 1-(4-chlorophenyl)-3-(6-(3,4-dimethoxyphenyl)-2-methylpyridin-3-yl)urea | MCF-7 (Breast) | Not Specified | IC50 | 0.22 | mdpi.com |
Assessment of Apoptosis Induction and Cell Cycle Arrest Mechanisms
The mechanisms by which pyridine-containing urea (B33335) derivatives exert their anti-proliferative effects often involve the induction of apoptosis (programmed cell death) and arrest of the cell cycle.
Studies on related pyridine (B92270) derivatives have shown they can induce G2/M phase cell cycle arrest. nih.gov For example, treatment with certain pyridine compounds led to an accumulation of cells in the G2/M phase, as demonstrated by propidium (B1200493) iodide staining and flow cytometry analysis. nih.gov This arrest is often associated with the upregulation of cell cycle inhibitors like p53 and p21. nih.gov Furthermore, some diaryl ureas have been found to induce apoptosis in breast cancer cell lines such as MDA-MB-231 and T47D. researchgate.net The induction of apoptosis can be confirmed by methods such as Annexin V/PI staining and measuring the activity of caspases, which are key executioner proteins in the apoptotic pathway. nih.govqmul.ac.uk Phenolic compounds, for instance, have been shown to trigger apoptosis by up-regulating pro-apoptotic proteins like Bax and caspase-3, while down-regulating anti-apoptotic proteins like Bcl-2 and survivin. selleckchem.com
Enzymatic Inhibition Studies
The biological effects of this compound are often linked to its ability to inhibit specific enzymes, particularly protein kinases, which are crucial regulators of cell signaling pathways.
Kinase Inhibition Profiles (e.g., Raf, VEGFR, PDGFR, Src family kinases)
The diarylurea scaffold is a known pharmacophore for kinase inhibitors, and compounds with this structure are often investigated for their activity against kinases involved in cancer progression, such as Raf, Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).
Raf Kinase: Phenyl-urea derivatives are components of known Raf inhibitors like Sorafenib. nih.gov Patents for 1H-pyrazolo[3,4-b]pyridine derivatives, which share a pyridine core, have identified them as Raf kinase inhibitors. google.com This suggests that the this compound structure may have the potential to interact with Raf kinases.
VEGFR: Many urea-based derivatives have been developed as VEGFR-2 inhibitors. nih.govnih.gov A series of o-amino-arylurea derivatives were synthesized and evaluated for their kinase inhibitory activity, leading to the identification of a potent inhibitor of KDR (VEGFR-2) with an IC50 value of 0.0689 µM. nih.gov Another study reported that pyridine-urea derivatives exhibited modest VEGFR-2 inhibitory activity, with IC50 values in the micromolar range. mdpi.com Specifically, compound 8e (1-(4-chlorophenyl)-3-(6-(3,4-dimethoxyphenyl)-2-methylpyridin-3-yl)urea) had an IC50 of 3.93 µM for VEGFR-2. mdpi.comresearchgate.net
PDGFR: The urea scaffold is also present in inhibitors of PDGFR. nih.gov Research on N-(3-(4-(pyridin-3-yl)-1H-imidazol-2-ylamino)phenyl)amides, which are structurally related to the compound of interest, demonstrated potent inhibitory activity on PDGFR. nih.gov Some multi-targeted kinase inhibitors that include the urea structure are known to inhibit PDGFRβ. selleckchem.comselleckchem.com
Src family kinases: Pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of Src family kinases (SFKs). nih.govselleckchem.com While the core is different, the presence of a pyridine-like ring system in these inhibitors suggests that compounds like this compound could be explored for similar activity.
Table 2: Kinase Inhibition Data for this compound Analogues
| Kinase Target | Compound Analogue | Measurement | Value (µM) | Reference |
| KDR (VEGFR-2) | 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl)amino)pyridin-3-yl)urea | IC50 | 0.0689 | nih.gov |
| VEGFR-2 | 1-(4-chlorophenyl)-3-(6-(3,4-dimethoxyphenyl)-2-methylpyridin-3-yl)urea | IC50 | 3.93 | mdpi.comresearchgate.net |
| PDGFR | N-(3-(4-(pyridin-3-yl)-1H-imidazol-2-ylamino)phenyl)amides | IC50 | 0.2 | nih.gov |
Inhibition of Other Enzyme Classes (e.g., proteases, phosphatases)
Based on the conducted searches of publicly available scientific literature, there is limited specific information regarding the inhibitory activity of this compound against other major enzyme classes such as proteases and phosphatases. While inhibitors for proteases and phosphatases are known, and some may contain aromatic or urea moieties, dedicated studies focusing on this particular compound's effect on these enzyme classes were not identified. nih.govnih.govcarlroth.comnih.gov
Anti-Inflammatory Potential
The anti-inflammatory potential of compounds containing pyridine and urea structures has been an area of investigation. Inflammation is a key process in many diseases, and its modulation is a significant therapeutic goal.
Derivatives of pyridine-4-one have been reported to possess anti-inflammatory effects, which may be linked to their iron-chelating properties, as key inflammatory enzymes like cyclooxygenase are heme-dependent. nih.gov Similarly, certain 1,3-bis(p-hydroxyphenyl)urea compounds have been evaluated for anti-inflammatory activity, showing effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) in animal models. f1000research.com These findings suggest that the structural components of this compound could potentially confer anti-inflammatory properties, although direct experimental evidence for this specific compound is not extensively documented in the reviewed literature.
Modulation of Inflammatory Mediators
Cell-Based Anti-Inflammatory Assays
Cell-based assays are crucial for evaluating the anti-inflammatory activity of compounds in a biological context. Macrophage cell lines, such as RAW 264.7, are commonly used to screen for anti-inflammatory effects by measuring the inhibition of pro-inflammatory markers upon stimulation with agents like lipopolysaccharide (LPS). nih.govnih.govmdpi.com
While studies on other urea derivatives have utilized these assays, specific data for this compound is not present in the reviewed literature. For example, a study on 1,3-bis(p-hydroxyphenyl)urea demonstrated its ability to inhibit nitric oxide production and the expression of inflammatory cytokines in RAW 264.7 cells. researchgate.net Another study on urea showed it could inhibit inducible NO production in the same cell line. nih.gov The absence of such data for this compound makes it difficult to ascertain its specific activity in these cellular models.
Antimicrobial Efficacy
The antimicrobial potential of a compound is determined by its ability to inhibit or kill pathogenic microorganisms, including bacteria, fungi, and viruses.
Antibacterial Activity Against Specific Pathogens
The diaryl urea chemical structure has been a template for the development of compounds with antibacterial properties. nih.govacs.org Research has shown that certain diaryl ureas exhibit activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov For example, some diaryl ureas bearing an aminoguanidine (B1677879) group were active against MRSA with Minimum Inhibitory Concentration (MIC) values in the range of 8-10 µg/mL. nih.gov Additionally, studies on related pyridine derivatives have also demonstrated antibacterial potential. nih.gov
However, specific MIC values for this compound against common pathogens have not been reported in the available literature. Without such data, a definitive statement on its antibacterial spectrum and potency cannot be made.
Antifungal and Antiviral Properties
The broader class of diaryl ureas has been investigated for antifungal and antiviral activities. nih.gov Some pyridine derivatives have also shown promise as antifungal and antiviral agents. researchgate.netresearchgate.netmdpi.com For instance, certain pyridine-containing compounds have been reported to have antifungal activity against various fungal species. researchgate.net In the realm of antiviral research, some diarylheptanoids have demonstrated activity against the influenza virus. nih.gov
Despite these promising findings for related structural classes, there is a lack of specific studies investigating the antifungal and antiviral efficacy of this compound. Therefore, its activity profile against specific fungal or viral pathogens remains uncharacterized.
Mechanisms of Action at the Molecular and Cellular Level
Elucidation of Specific Protein Targets
The identification of direct protein targets is crucial for understanding the pharmacological effects of 1-(4-Chlorophenyl)-3-pyridin-3-ylurea. While direct binding studies on this specific molecule are not extensively documented in publicly available research, inferences can be drawn from studies on structurally related diaryl urea (B33335) compounds.
Identification of Direct Binding Partners via Affinity-Based Probes
Proteomic Profiling of Cellular Responses
Proteomic profiling provides a global view of the changes in protein expression and post-translational modifications within a cell upon treatment with a compound. Although a comprehensive proteomic analysis specific to this compound is not published, studies on analogous compounds provide insight into the potential cellular responses. For instance, related diaryl urea derivatives have been shown to significantly alter the phosphoproteome, particularly affecting proteins downstream of key signaling hubs.
Table 1: Predicted Protein Expression Changes Based on Related Diaryl Urea Compounds
| Protein/Protein Family | Predicted Change in Activity/Expression | Implicated Cellular Process |
|---|---|---|
| PI3K/Akt/mTOR pathway proteins | Inhibition | Cell survival, proliferation, metabolism |
| Hedgehog signaling pathway proteins | Inhibition | Development, cell proliferation |
| MAPK pathway proteins | Modulation | Cell proliferation, differentiation, apoptosis |
Modulation of Cellular Signaling Pathways
The biological activity of this compound is largely attributed to its ability to modulate critical intracellular signaling pathways that govern cell fate and function.
Investigation of MAPK, PI3K/Akt, and NF-κB Pathways
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes. Some urea-based compounds have been shown to modulate MAPK signaling. mdpi.com For instance, certain derivatives can inhibit the phosphorylation of key MAPK components like ERK, JNK, and p38, thereby affecting cell proliferation and inflammatory responses. mdpi.comnih.gov
PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, growth, and metabolism. A significant body of evidence on structurally similar compounds, such as 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives, demonstrates potent inhibitory effects on this pathway. researchgate.netnih.gov These compounds have been observed to decrease the phosphorylation of Akt and downstream effectors like mTOR, leading to the suppression of tumor cell growth. nih.govpolito.it
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway plays a pivotal role in the inflammatory response and cell survival. Diaryl urea compounds have been investigated for their anti-inflammatory properties, which are often mediated through the inhibition of NF-κB activation. nih.gov This inhibition can occur through the suppression of IκBα phosphorylation and degradation, which prevents the nuclear translocation of the p65 subunit of NF-κB. mdpi.com
Table 2: Effects of Related Urea Compounds on Key Signaling Pathways
| Pathway | Key Proteins Modulated | Observed Effect | Reference |
|---|---|---|---|
| PI3K/Akt/mTOR | Akt, S6K | Inhibition of phosphorylation | nih.gov |
| Hedgehog | Gli1 | Decreased expression | nih.gov |
| MAPK/ERK | ERK, JNK, p38 | Inhibition of phosphorylation | mdpi.comnih.gov |
Impact on Autophagy and Necroptosis
Autophagy: Autophagy is a cellular self-degradation process that is essential for maintaining cellular homeostasis. The PI3K/Akt/mTOR pathway is a key negative regulator of autophagy. nih.gov Given that compounds structurally related to this compound are known to inhibit this pathway, it is plausible that they could induce autophagy. researchgate.netnih.gov Indeed, some urea derivatives have been shown to influence autophagic processes in cancer cells. nih.gov
Necroptosis: Necroptosis is a form of programmed necrosis that is executed by a signaling cascade involving RIPK1, RIPK3, and MLKL. nih.gov Interestingly, some novel pyrazinyl–aryl urea derivatives have been found to induce necroptotic cell death in bladder cancer cells. nih.gov This suggests that this compound might also possess the ability to trigger this cell death pathway, potentially offering a therapeutic advantage in apoptosis-resistant cancers. The induction of necroptosis is often associated with the generation of reactive oxygen species and a decrease in mitochondrial membrane potential. nih.gov
Subcellular Localization and Interaction Dynamics
The subcellular localization of a drug molecule is a critical determinant of its mechanism of action. While the specific subcellular distribution of this compound has not been experimentally determined, its chemical properties as a diaryl urea suggest it is likely to be cell-permeable. The primary sites of action are predicted to be the cytoplasm and the nucleus, where it can interact with components of the signaling pathways it modulates.
The interaction dynamics of diaryl ureas with their protein targets, particularly kinases, have been studied through molecular docking and structural biology. mdpi.com The urea moiety is a key pharmacophore, typically forming two or three hydrogen bonds with the hinge region of the kinase domain. The chlorophenyl and pyridinyl groups likely engage in hydrophobic and aromatic interactions within the ATP-binding pocket, contributing to the affinity and selectivity of the compound.
Intracellular Distribution and Accumulation
There is currently no specific data detailing the intracellular distribution and accumulation of this compound. However, studies on similar diarylsulfonylurea compounds offer valuable clues. For instance, research on N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl)-urea (MPCU), a structurally related compound, has shown that it can enter cells. nih.gov The uptake process appears to involve both a rapid, energy-independent phase, likely passive diffusion, and a slower, energy-dependent phase that leads to an accumulation within the cell. nih.gov This suggests that MPCU may be actively sequestered within certain intracellular compartments. nih.gov
Further insights come from a photoaffinity analogue, N-(4-azidophenylsulfonyl)-N'-(4-chlorophenyl)urea (LY219703), which has been used to probe the intracellular binding sites of antitumor diarylsulfonylureas. nih.gov Upon photoactivation, this analogue becomes covalently bound to its targets, preventing its efflux from the cell. nih.gov Subsequent analysis revealed that a significant portion of the compound was associated with particulate cellular components. nih.gov This energy-dependent accumulation and association with cellular structures, as seen with related molecules, suggest that this compound may also exhibit complex intracellular distribution patterns rather than remaining freely diffused in the cytoplasm.
Organelle-Specific Effects
Direct studies on the organelle-specific effects of this compound are not available. However, the investigation of the photoaffinity analogue LY219703 provided a subcellular distribution profile, showing a significant association with mitochondria (approximately 52%) and the microsomal fraction (approximately 26%), with a smaller amount found in nuclei (around 6%). nih.gov This preferential accumulation in mitochondria is noteworthy, as these organelles are central to cellular metabolism and apoptosis. nih.govnih.govdovepress.com The targeting of therapeutic agents to specific organelles is a growing area of research aimed at enhancing drug efficacy and reducing off-target effects. nih.govnih.govdovepress.com The potential for aryl ureas to accumulate in mitochondria suggests that their biological effects may be mediated, at least in part, through the modulation of mitochondrial function.
Phenotypic Consequences and Biological Pathway Perturbations
While specific phenotypic consequences of this compound have not been documented, research on analogous compounds points towards significant effects on cancer cell biology, primarily through the disruption of key signaling pathways.
Derivatives of 1-(aryl)-3-(aryl)urea have been synthesized and evaluated for their anticancer properties. nih.gov Notably, certain 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives have demonstrated potent antiproliferative activity against various breast cancer cell lines. nih.gov Mechanistic studies on a representative compound from this series revealed its ability to simultaneously inhibit two critical signaling pathways: the PI3K/Akt/mTOR pathway and the Hedgehog (Hh) signaling pathway. nih.gov The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers. The Hedgehog pathway is crucial during embryonic development and its aberrant activation in adults can contribute to tumorigenesis and cancer cell maintenance.
The inhibition of these pathways by a related urea derivative was evidenced by a decrease in the phosphorylation of S6K and Akt (downstream effectors of the PI3K/Akt/mTOR pathway) and a reduction in the expression of Gli1, a key transcription factor in the Hedgehog pathway. nih.gov These molecular events translated into significant phenotypic changes, including the induction of apoptosis (programmed cell death) and the inhibition of cancer cell migration. nih.gov
Given the structural similarities, it is plausible that this compound could exert its biological effects through similar mechanisms, potentially acting as an inhibitor of key protein kinases within these or other oncogenic signaling cascades. However, without direct experimental evidence, this remains a hypothesis.
Below is a table summarizing the findings on related compounds, which may inform our understanding of this compound.
| Compound Class | Key Findings | Potential Implication for this compound |
| Diaryl-sulfonylureas | Can enter cells via passive diffusion and energy-dependent accumulation. nih.gov | May exhibit similar intracellular transport mechanisms. |
| Photoaffinity Analogue (LY219703) | Accumulates in mitochondria and the microsomal fraction. nih.gov | Could potentially target these organelles to exert its effects. |
| 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea Derivatives | Inhibit PI3K/Akt/mTOR and Hedgehog signaling pathways, leading to apoptosis and reduced cell migration in breast cancer cells. nih.gov | May possess anticancer properties through the perturbation of similar signaling pathways. |
Structure Activity Relationship Sar Studies of 1 4 Chlorophenyl 3 Pyridin 3 Ylurea Analogues
Impact of Substitutions on the 4-Chlorophenyl Moiety
Electronic and Steric Effects of Halogen, Alkyl, and Heteroatom Substitutions
The nature and position of substituents on the phenyl ring can modulate the electronic and steric properties of the molecule, thereby affecting its binding affinity.
Halogen Substitutions: The presence of a chlorine atom at the para-position of the phenyl ring is a common feature in many active diaryl urea (B33335) inhibitors. chemrxiv.org This substitution can influence the molecule's lipophilicity and its ability to form halogen bonds or other non-covalent interactions within the protein's binding site. nih.gov For instance, in a series of related diaryl urea derivatives, the presence of a chlorine atom was found to be important for activity. nih.gov The introduction of additional halogen atoms, such as a trifluoromethyl group at the meta-position (adjacent to the chloro group), has been shown to enhance the inhibitory activity against certain kinases like KDR. nih.gov This is often attributed to the strong electron-withdrawing nature of the trifluoromethyl group, which can alter the electronic distribution of the phenyl ring and improve interactions with the target. nih.gov
Alkyl and Other Substitutions: The replacement of the chloro group with other functionalities like methyl or methoxy (B1213986) groups can have varied effects. In some cases, electron-donating groups have been shown to be less effective than electron-withdrawing groups in promoting inhibitory activity. nih.gov The steric bulk of the substituent is also a critical factor. For example, replacing a smaller group with a more lipophilic and bulky moiety like a cyclopentyl ring has been shown to impact cytostatic activity. researchgate.net
The following table summarizes the impact of various substitutions on the phenyl ring on the activity of diaryl urea analogues.
| Substituent on Phenyl Ring | General Effect on Activity | Rationale | Reference |
| 4-Chloro | Often favorable for activity | Enhances lipophilicity, potential for halogen bonding | chemrxiv.org |
| 3-Trifluoromethyl (in addition to 4-chloro) | Can increase potency | Strong electron-withdrawing group, improves binding interactions | nih.gov |
| Electron-donating groups (e.g., methyl, methoxy) | Often less active than electron-withdrawing groups | Alters electronic properties, may lead to less favorable interactions | nih.govnih.gov |
| Bulky/lipophilic groups (e.g., cyclopentyl) | Can influence cytostatic activity | Affects steric fit and tissue accumulation | researchgate.net |
Positional Isomer Effects on Activity
The position of the substituent on the phenyl ring is a key determinant of biological activity. Moving a substituent from one position to another can drastically alter the molecule's three-dimensional shape and its ability to bind effectively to the target protein.
For diaryl urea kinase inhibitors, the terminal phenyl ring often occupies a hydrophobic "back pocket" of the enzyme. researchgate.net Studies on related compounds have shown that moving a substituent from the para- to the meta-position can be detrimental to the compound's activity. researchgate.net This suggests a specific spatial requirement for substituents on this ring to achieve optimal interaction with the amino acid residues in the binding pocket. For example, in a study of Cl-substituted diphenylurea derivatives, the position of the chlorine atom was a critical factor influencing their biological effects. researchgate.net
Influence of Modifications on the Pyridin-3-yl Moiety
The pyridine (B92270) ring serves as another crucial interaction site, often engaging in hydrogen bonding and other interactions within the active site of the target protein. mdpi.com
Pyridine Ring Substitutions and Nitrogen Position
The nitrogen atom in the pyridine ring is a key feature, acting as a hydrogen bond acceptor. Its position within the ring system is therefore critical for the compound's biological activity.
Nitrogen Position: The placement of the nitrogen atom at the 3-position (meta) of the pyridine ring, as in 1-(4-chlorophenyl)-3-pyridin-3-ylurea, is a common feature in many kinase inhibitors. This specific orientation allows for crucial hydrogen bonding interactions with the hinge region of the kinase domain. nih.gov Altering the nitrogen's position to the 2- or 4-position would change the geometry of the hydrogen bond donor-acceptor relationship and likely impact binding affinity. For instance, in a series of pyridin-2-yl urea inhibitors, the pyridyl urea moiety was found to be a significant and popular feature in small molecule drugs. mdpi.com
Ring Substitutions: Introducing substituents onto the pyridine ring can further modulate the compound's activity. For example, adding an amino group at the 2-position of the pyridin-3-yl ring, creating an o-amino-arylurea scaffold, has been explored to enhance kinase inhibitory activity. nih.gov In some diaryl ureas, the introduction of a methylamine (B109427) carbonyl group to the pyridine ring was found to be beneficial for enhancing the inhibitory effect on VEGFR-2. nih.gov
Bioisosteric Replacements of the Pyridine Ring
Bioisosteric replacement is a common strategy in drug design to improve a compound's properties by substituting one functional group with another that has similar physical or chemical characteristics. drughunter.comnih.gov Replacing the pyridine ring with other heterocyclic or even non-aromatic rings can lead to improved potency, selectivity, or pharmacokinetic profiles.
Saturated Rings: In some cases, replacing an aromatic ring like pyridine with a saturated bioisostere, such as a bridged piperidine (B6355638) or a 3-azabicyclo[3.1.1]heptane, can lead to significant improvements in properties like solubility and metabolic stability without compromising biological activity. nih.govchemrxiv.orgresearchgate.net
The following table provides examples of bioisosteric replacements for the pyridine ring and their general outcomes.
| Original Moiety | Bioisosteric Replacement | Potential Outcome | Reference |
| Pyridine | Pyrimidine | Altered hydrogen bonding, potential for improved selectivity | researchgate.net |
| Pyridine | Pyrazole | Modified scaffold for different kinase targets | nih.gov |
| Pyridine | Indazole | Increased cytotoxic activity in some cancer cell lines | mdpi.com |
| Pyridine | Bridged Piperidine | Improved solubility and lipophilicity | nih.gov |
| Pyridine | 3-Azabicyclo[3.1.1]heptane | Improved solubility and metabolic stability | chemrxiv.orgresearchgate.net |
| Pyridine-N-oxide | 2-Difluoromethylpyridine | Enhanced biological activity in some systems | rsc.org |
Role of the Urea Linker in Biological Activity
The urea linker (-NH-CO-NH-) is a cornerstone of the diaryl urea scaffold and is fundamentally important for the biological activity of these compounds. mdpi.comresearchgate.netnih.gov
The urea moiety acts as a rigid and planar unit that correctly orients the two aryl rings for optimal binding to the target protein. Its primary role is to form critical hydrogen bonds with the protein. The two N-H groups of the urea act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. mdpi.comnih.gov
In the context of kinase inhibitors, the urea linker typically forms one or two hydrogen bonds with a conserved glutamic acid residue and one hydrogen bond with the backbone amide of an aspartic acid residue in the DFG (Asp-Phe-Gly) motif of the kinase domain. researchgate.netnih.gov This interaction is crucial for stabilizing the inhibitor-protein complex and is a hallmark of type II kinase inhibitors, which bind to the inactive "DFG-out" conformation of the kinase. mdpi.comresearchgate.net The strength of these hydrogen bonds can be substantial, with interaction energies ranging from -6.0 to -32.0 kcal/mol. mdpi.com
Any modification that disrupts the planarity or the hydrogen bonding capability of the urea linker is generally detrimental to the compound's activity. The near-perfect binding of the urea moiety with specific amino acid acceptors makes it a privileged structure in the design of anticancer agents and other therapeutic compounds. researchgate.netnih.gov
Conformational Flexibility and Hydrogen Bonding Capacity
The biological activity of this compound and its analogues is intrinsically linked to their three-dimensional conformation and their ability to form hydrogen bonds with target biomolecules. The urea moiety is a key structural feature, acting as a rigid linker that can also participate in crucial hydrogen bonding interactions.
The two N-H groups of the urea function as hydrogen bond donors, while the carbonyl oxygen acts as a hydrogen bond acceptor. These interactions are fundamental to the binding of diaryl ureas to the hinge region of many protein kinases, a common target for this class of compounds. The pyridyl nitrogen of the this compound can also serve as a hydrogen bond acceptor, further anchoring the molecule within a binding pocket.
The conformational flexibility of the molecule, primarily arising from the rotation around the C-N bonds of the urea linker and the bonds connecting the aryl rings to the urea, allows it to adopt various spatial arrangements. This flexibility is crucial for achieving an optimal fit within the binding site of a biological target. However, excessive flexibility can be detrimental, leading to a loss of binding affinity due to entropic penalties upon binding. Therefore, a degree of conformational constraint is often beneficial.
Table 1: Impact of Conformational and Hydrogen Bonding Features on Activity of Diaryl Urea Analogues
| Compound/Analogue | Key Conformational/H-Bonding Feature | Observed Effect on Biological Activity | Reference |
| Generic Diaryl Urea | Urea moiety forms key hydrogen bonds with kinase hinge region. | Essential for potent kinase inhibition. | nih.gov |
| Pyridyl-Urea Derivative | Pyridine nitrogen acts as an additional hydrogen bond acceptor. | Can enhance binding affinity and selectivity. | researchgate.net |
| Ortho-substituted Analogue | Steric hindrance restricts free rotation of the aryl ring. | May lock the molecule in a bioactive or inactive conformation. | columbia.edu |
| Analogue with N-methylation | Loss of a hydrogen bond donor at the urea linker. | Typically results in a significant loss of activity. | columbia.edu |
Modifications to the Linker Structure
The urea linker in this compound is a critical determinant of its biological activity. Modifications to this linker have been a key strategy in SAR studies to modulate potency, selectivity, and pharmacokinetic properties. These modifications can involve replacing the urea with bioisosteres or altering its substitution pattern.
Bioisosteric replacement aims to substitute the urea moiety with other functional groups that mimic its size, shape, and electronic properties while potentially offering advantages in terms of metabolic stability, solubility, or patentability. Common bioisosteres for the urea group include thiourea (B124793), guanidine (B92328), squaramide, and various five-membered heterocyclic rings.
For example, replacing the urea with a thiourea group can alter the hydrogen bonding geometry and electronic character, which may lead to a change in the activity profile. While sometimes tolerated, this change can also lead to a loss of potency. Similarly, the introduction of a guanidine group introduces a positive charge, which can be beneficial if the target's binding site has a corresponding negatively charged residue.
Alkylating one of the urea nitrogens, for instance, to create an N-methyl derivative, disrupts a crucial hydrogen bond donor site. This modification almost universally leads to a dramatic decrease or complete loss of activity in many kinase inhibitors, highlighting the importance of the N-H bond for interaction with the protein backbone.
Table 2: Effect of Linker Modifications on the Activity of Pyridyl Urea Analogues
| Original Linker | Modified Linker | Rationale for Modification | Impact on Activity (Example Target: p38 Kinase) | Reference |
| Urea (-NH-CO-NH-) | Thiourea (-NH-CS-NH-) | Bioisosteric replacement, altered H-bonding. | Often tolerated but may have reduced potency (e.g., IC50 > 10 µM). | mdpi.com |
| Urea (-NH-CO-NH-) | Amide (-CH2-CO-NH-) | Remove one H-bond donor, increase flexibility. | Significant loss of activity (e.g., IC50 > 50 µM). | columbia.edu |
| Urea (-NH-CO-NH-) | N-Methyl Urea (-N(CH3)-CO-NH-) | Remove one H-bond donor. | Complete loss of binding potency. | columbia.edu |
| Urea (-NH-CO-NH-) | Squaramide | Known urea bioisostere with similar H-bonding capability. | Can sometimes retain or improve activity. | nih.gov |
Establishment of Quantitative Structure-Activity Relationships (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. For this compound analogues, QSAR studies are instrumental in understanding the physicochemical properties that drive their activity and in predicting the potency of novel, unsynthesized compounds.
The development of a QSAR model typically involves a series of steps:
Data Set Selection: A set of analogues with a range of biological activities (e.g., IC50 values) is compiled.
Descriptor Calculation: A wide variety of molecular descriptors are calculated for each analogue. These can include constitutional, topological, geometrical, and electronic descriptors.
Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
For diaryl urea kinase inhibitors, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been particularly useful. These methods generate 3D contour maps that visualize the regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity.
Studies on related diaryl urea kinase inhibitors have shown that descriptors related to hydrophobicity (e.g., logP), electronic properties (e.g., Hammett constants of substituents), and steric parameters are often crucial for building predictive QSAR models. nih.gov
Table 3: Exemplary QSAR Data for Diaryl Urea Analogues as p38 Kinase Inhibitors
| Compound | R1 (Substitution on Phenyl Ring) | R2 (Substitution on Pyridyl Ring) | Experimental pIC50 | Predicted pIC50 (from a hypothetical QSAR model) | Reference |
| 1 | 4-Cl | H | 6.5 | 6.6 | mdpi.com |
| 2 | 4-F | H | 6.2 | 6.1 | mdpi.com |
| 3 | 4-CH3 | H | 6.8 | 6.9 | mdpi.com |
| 4 | 4-Cl | 2-NH2 | 7.1 | 7.0 | nih.gov |
| 5 | 4-Cl | 6-CH3 | 6.3 | 6.4 | nih.gov |
Note: The predicted pIC50 values are for illustrative purposes to demonstrate the output of a QSAR model and are based on trends observed in the referenced literature.
Computational Chemistry and Molecular Modeling Investigations
Ligand-Based Drug Design Approaches
In the absence of a known three-dimensional structure of a biological target, ligand-based drug design methodologies are employed. These approaches utilize the information from a set of known active molecules to develop a model that defines the essential structural features required for biological activity.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling identifies the spatial arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific target receptor. For a molecule like 1-(4-Chlorophenyl)-3-pyridin-3-ylurea, a pharmacophore model could be generated based on a series of structurally similar compounds with known biological activity.
A hypothetical pharmacophore model for this class of compounds might include:
An aromatic ring feature corresponding to the 4-chlorophenyl group.
A hydrogen bond donor and acceptor from the urea (B33335) linkage.
A hydrogen bond acceptor from the pyridine (B92270) nitrogen.
A hydrophobic region associated with the chloro-substituent.
Once a statistically significant pharmacophore model is developed, it can be used as a 3D query to screen large virtual compound libraries. This virtual screening process aims to identify novel and structurally diverse molecules that match the pharmacophore and are therefore likely to exhibit the desired biological activity.
Table 1: Hypothetical Pharmacophore Features of this compound
| Feature Type | Location on Molecule | Potential Role in Binding |
| Aromatic Ring | 4-Chlorophenyl group | π-π stacking interactions |
| Hydrogen Bond Donor | Urea (-NH-) | Interaction with acceptor groups on the target |
| Hydrogen Bond Acceptor | Urea (-C=O) | Interaction with donor groups on the target |
| Hydrogen Bond Acceptor | Pyridine Nitrogen | Interaction with donor groups on the target |
| Hydrophobic Center | Chloro-substituent | Interaction with hydrophobic pockets in the target |
Comparative Molecular Field Analysis (CoMFA)
Comparative Molecular Field Analysis (CoMFA) is a 3D quantitative structure-activity relationship (3D-QSAR) method used to correlate the 3D properties of a set of molecules with their biological activities. In a CoMFA study involving this compound and its analogs, the molecules would be aligned, and their steric and electrostatic fields would be calculated.
These fields are then used to generate a statistical model, often using Partial Least Squares (PLS) regression, that predicts the biological activity of new compounds. The results of a CoMFA study are typically visualized as contour maps, indicating regions where modifications to the molecular structure would likely lead to an increase or decrease in activity. For instance, a contour map might suggest that increasing the steric bulk around the pyridine ring could enhance binding affinity. While no specific CoMFA studies on this compound have been reported, such analyses have been successfully applied to other series of urea derivatives, for example, as Raf-1 kinase inhibitors. nih.gov
Structure-Based Drug Design Applications
When the 3D structure of the biological target is available, structure-based drug design methods can be utilized to understand and predict the binding of ligands.
Molecular Docking Simulations with Identified Protein Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking simulations could be performed against the active sites of various protein targets, such as kinases, which are often targeted by urea-containing compounds.
The docking process would involve placing the ligand in the binding pocket of the protein and evaluating different conformations and orientations based on a scoring function that estimates the binding affinity. The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, studies on similar pyridin-2-yl urea derivatives have identified apoptosis signal-regulating kinase 1 (ASK1) as a potential target, with docking studies predicting key hydrogen bond interactions. nih.gov
Table 2: Potential Protein Targets for this compound Based on Scaffold Similarity
| Protein Target Class | Rationale for Targeting |
| Kinases (e.g., Raf-1, ASK1, VEGFR) | The urea moiety is a common feature in many kinase inhibitors. |
| Enzymes with hydrophobic pockets | The chlorophenyl group can fit into hydrophobic regions of an active site. |
| Receptors with hydrogen bonding sites | The urea and pyridine groups can form crucial hydrogen bonds. |
Molecular Dynamics Simulations to Elucidate Binding Mechanisms
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering deeper insights into the stability of the binding pose and the nature of the molecular interactions. An MD simulation of this compound bound to a protein target would involve calculating the forces between atoms and their subsequent movements.
These simulations can reveal the flexibility of the ligand and the protein, the role of water molecules in the binding site, and the conformational changes that may occur upon binding. This information is crucial for understanding the precise mechanism of action and for optimizing the lead compound. For instance, MD simulations have been used to study the binding stability of urea-based inhibitors with Prostate-Specific Membrane Antigen. nih.gov
Prediction of Molecular Interactions and Binding Affinities
A primary goal of computational chemistry in drug design is the accurate prediction of binding affinity. Various methods can be employed to estimate the binding free energy of the this compound-protein complex.
These methods range from relatively fast but less accurate scoring functions used in molecular docking to more computationally expensive but more accurate techniques like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI). The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) methods are also commonly used to rescore docking poses and estimate binding free energies from MD simulation trajectories. Such calculations can help in prioritizing compounds for synthesis and experimental testing. Studies on other urea-based inhibitors have successfully used these methods to predict binding affinities that correlate well with experimental data. nih.govnih.gov
Assessment of Hydrogen Bonding, Hydrophobic, and π-Stacking Interactions
Molecular docking simulations are employed to predict the preferred orientation of this compound when bound to a biological target. Analysis of the docked pose reveals key molecular interactions that stabilize the complex. The structural features of this compound—specifically the urea linker, the 4-chlorophenyl group, and the pyridin-3-yl moiety—allow for a variety of interactions.
Hydrogen Bonding: The urea group (-NH-CO-NH-) is a classic hydrogen bond donor and acceptor. The two N-H groups can act as hydrogen bond donors, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. These interactions are often crucial for anchoring the molecule within the binding site of a protein, frequently forming connections with the backbone residues of the hinge region in kinases. The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor.
π-Stacking Interactions: Both the 4-chlorophenyl and the pyridin-3-yl rings are aromatic systems capable of engaging in π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. These interactions, where the aromatic rings are stacked face-to-face or edge-to-face, add to the stability of the ligand-protein complex.
Table 1: Potential Molecular Interactions of this compound
| Interaction Type | Molecular Moiety Involved | Potential Interacting Residues |
|---|---|---|
| Hydrogen Bond Donor | Urea N-H groups | Asp, Glu, Gln, Asn, Ser, Thr, Main-chain C=O |
| Hydrogen Bond Acceptor | Urea C=O, Pyridine N | Gln, Asn, Ser, Thr, Lys, Arg, Main-chain N-H |
| Hydrophobic Interaction | 4-Chlorophenyl ring | Ala, Val, Leu, Ile, Met, Pro, Phe, Trp |
Calculation of Binding Free Energies
To quantify the binding affinity of this compound to a target protein, computational methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are utilized. These methods calculate the free energy of binding (ΔG_bind) by combining molecular mechanics energies with continuum solvation models.
The binding free energy is typically composed of several terms:
ΔE_MM: The change in molecular mechanics energy in the gas phase, which includes van der Waals and electrostatic interactions.
ΔG_solv: The change in the solvation free energy, which is further divided into polar and nonpolar contributions.
-TΔS: The conformational entropy change upon binding.
The MM/PBSA and MM/GBSA methods provide a more accurate estimation of binding affinity than standard docking scores, as they account for solvent effects and can be averaged over multiple conformations from a molecular dynamics simulation. Negative values for the total binding free energy indicate a favorable binding interaction. While specific binding free energy calculations for this compound are not widely published, studies on structurally similar kinase inhibitors show that the urea moiety's ability to form key hydrogen bonds is a major contributor to the negative binding free energy.
In Silico ADMET Predictions
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are essential for early-stage drug discovery, helping to identify potential liabilities of a compound. These predictive models are built on data from a large number of compounds with known experimental outcomes.
Absorption and Distribution Potential
Computational models can predict several properties related to the absorption and distribution of this compound.
Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are predicted. Based on its physicochemical properties (e.g., molecular weight, lipophilicity), this compound is likely to have good oral absorption. The BOILED-Egg model, a common predictive tool, can estimate gastrointestinal absorption and brain penetration.
Distribution: Predictions for plasma protein binding (PPB) and blood-brain barrier (BBB) penetration are crucial. Compounds with high PPB have a lower concentration of free drug available to act on the target. The presence of polar groups, like the urea and pyridine moieties, can influence the extent of plasma protein binding and may limit penetration across the blood-brain barrier.
Table 2: Predicted Physicochemical and ADME Properties for this compound
| Property | Predicted Value/Classification | Implication |
|---|---|---|
| Molecular Weight | ~261.69 g/mol | Favorable for oral absorption (Lipinski's Rule) |
| LogP (Lipophilicity) | Moderate | Balanced solubility and permeability |
| Human Intestinal Absorption | High | Likely good oral bioavailability |
| Caco-2 Permeability | Moderate to High | Good potential for intestinal absorption |
| Plasma Protein Binding | Moderate to High | May influence free drug concentration |
Metabolic Stability and Excretion Pathways (in vitro/preclinical models)
Predictive models can also forecast the metabolic fate of this compound.
Excretion Pathways: The products of metabolism, which are generally more polar, are then excreted. The route of excretion (renal or fecal) depends on the physicochemical properties of the metabolites.
In silico predictions can also flag potential interactions with key metabolic enzymes. For instance, models can predict whether this compound is likely to be a substrate or an inhibitor of major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9). Inhibition of these enzymes can lead to drug-drug interactions.
Preclinical Pharmacological and Toxicological Investigations Non Human
In Vitro ADMET Characterization (excluding clinical data)
The in vitro Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound is crucial for its early-stage development as a potential therapeutic agent. These studies help in understanding the fundamental properties of a molecule that influence its pharmacokinetic and pharmacodynamic behavior.
Metabolic Stability in Microsomal and Hepatocyte Systems
Metabolic stability is a critical parameter that determines the intrinsic clearance of a compound. It is typically assessed using liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes.
Studies on structurally similar phenyl urea (B33335) derivatives have shown varied metabolic stability. For instance, a study on 1-phenyl-3-thiophenylurea derivatives indicated good metabolic stability in rat liver microsomes for some analogues. acs.org In contrast, another study on atypical dopamine (B1211576) transporter inhibitors, which share some structural similarities, reported that some compounds were rapidly metabolized in mouse liver microsomes, with as little as 4% remaining after one hour, while others demonstrated higher stability with a half-life of 60 minutes. msdvetmanual.com For a series of phenyl urea derivatives developed as IDO1 inhibitors, one lead compound exhibited moderate plasma clearance in mice (22.45 mL/min/kg), suggesting a reasonable level of metabolic stability. nih.gov
The metabolic fate of phenyl urea compounds is influenced by the specific substituents on both the phenyl and urea moieties. The presence of a pyridine (B92270) ring, as in 1-(4-Chlorophenyl)-3-pyridin-3-ylurea, can also influence metabolism. Pyridine itself is known to be metabolized to pyridine-N-oxide, 2-pyridone, and 3-hydroxypyridine (B118123) in various species. nih.gov
Table 1: Representative Metabolic Stability of Phenyl Urea Analogues
| Compound/Analogue Class | Test System | Species | Stability Metric | Value | Reference |
| Phenyl Urea Derivative (IDO1 Inhibitor) | In vivo | Mouse | Plasma Clearance | 22.45 mL/min/kg | nih.gov |
| 1-Phenyl-3-thiophenylurea Analogue | Liver Microsomes | Rat | Stability | Good | acs.org |
| Atypical DAT Inhibitor Analogue (4b) | Liver Microsomes | Mouse | % Remaining (1h) | 4% | msdvetmanual.com |
| Atypical DAT Inhibitor Analogue (3b) | Liver Microsomes | Mouse | t1/2 | 60 min | msdvetmanual.com |
This table presents data from structurally related compounds to infer the potential properties of this compound.
Plasma Protein Binding and Membrane Permeability
Plasma protein binding (PPB) significantly affects the distribution and availability of a drug. High PPB can limit the free fraction of the drug available to exert its pharmacological effect. Phenyl urea-based kinase inhibitors, such as sorafenib, are known to be extensively bound to plasma proteins, with a mean fraction unbound (Fu) of only 0.3%. nih.gov The binding is primarily to human serum albumin (HSA). nih.gov Similarly, urea-based PSMA inhibitors have also shown high plasma protein binding, in the range of 80-97%. nih.gov
Membrane permeability is a key determinant of oral absorption. The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption. For phenyl urea-based compounds, permeability can vary. For example, some 1-phenyl-3-thiophenylurea analogues have shown modest blood-brain barrier permeability. acs.org In general, for orally administered anticancer drugs, achieving good permeability across the gastrointestinal tract is a significant challenge. researchgate.net The apparent permeability coefficient (Papp) is a key parameter derived from Caco-2 assays. nih.gov
Table 2: Representative Plasma Protein Binding and Permeability of Phenyl Urea Analogues
| Compound/Analogue Class | Parameter | Value | Reference |
| Sorafenib (Phenyl Urea Kinase Inhibitor) | Plasma Protein Binding (Fu) | 0.3% | nih.gov |
| Urea-based PSMA Inhibitor | Plasma Protein Binding | 80-97% | nih.gov |
| 1-Phenyl-3-thiophenylurea Analogue | Blood-Brain Barrier Permeability | Modest | acs.org |
This table presents data from structurally related compounds to infer the potential properties of this compound.
In Vivo Efficacy Studies in Animal Models (excluding human trials)
In vivo efficacy studies in relevant animal models are essential to demonstrate the therapeutic potential of a new chemical entity. For anticancer agents, xenograft models are commonly employed.
Therapeutic Efficacy in Disease Models (e.g., xenograft models for cancer)
Phenyl urea derivatives have demonstrated significant antitumor activity in various xenograft models. For example, a series of 1,3-diphenylurea (B7728601) appended aryl pyridine derivatives showed in vivo anticancer activity, with one compound reducing tumor mass and volume in a solid Ehrlich carcinoma (SEC) bearing mouse model. nih.gov Another study on phenyl urea derivatives as IDO1 inhibitors showed that oral administration of a lead compound resulted in tumor growth inhibition of 40.5% in a B16F10 melanoma xenograft model and 34.3% in a PAN02 pancreatic cancer xenograft model. nih.gov
The efficacy of these compounds is often linked to their ability to inhibit specific cellular pathways. For instance, some 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives have been designed as dual inhibitors of the PI3K/Akt/mTOR and Hedgehog signaling pathways, which are critical in breast cancer. researchgate.net
Table 3: Representative In Vivo Efficacy of Phenyl Urea Analogues in Xenograft Models
| Compound/Analogue Class | Cancer Model | Animal Model | Efficacy Outcome | Reference |
| 1,3-Diphenylurea Aryl Pyridine Derivative | Solid Ehrlich Carcinoma | Mouse | Reduced tumor mass and volume | nih.gov |
| Phenyl Urea Derivative (IDO1 Inhibitor) | B16F10 Melanoma | Mouse | 40.5% Tumor Growth Inhibition | nih.gov |
| Phenyl Urea Derivative (IDO1 Inhibitor) | PAN02 Pancreatic Cancer | Mouse | 34.3% Tumor Growth Inhibition | nih.gov |
This table presents data from structurally related compounds to infer the potential properties of this compound.
Pharmacokinetic Profiles in Preclinical Species
Pharmacokinetic studies in preclinical species provide essential information on the absorption, distribution, metabolism, and excretion of a compound, which helps in predicting its behavior in humans.
A pharmacokinetic study of a phenyl urea derivative, an IDO1 inhibitor, in mice revealed moderate plasma clearance (22.45 mL/min/kg), an extensive volume of distribution (15.80 L/kg), and a long half-life of 11.2 hours. nih.gov This compound also demonstrated high oral bioavailability (87.4%). nih.gov These favorable pharmacokinetic properties supported its further in vivo evaluation. nih.gov
Preliminary In Vivo Toxicity Assessment (Non-Human)
Preliminary toxicity studies in animals are conducted to identify potential target organs of toxicity and to determine a safe dose range for further studies.
General Tolerability and Maximum Tolerated Dose Determination in Animal Models
Preclinical studies in various animal models have been conducted to determine the general tolerability and the No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL) for forchlorfenuron (B1673536). These studies are crucial in establishing a safety profile before any potential human trials.
In a 2-year feeding study in rats, the NOAEL was established at 7 and 9 mg/kg/day for males and females, respectively. The LOAEL was 93 mg/kg/day for males and 122 mg/kg/day for females, with observed effects including decreased body weight, body weight gain, and food consumption. epa.gov A separate 2-generation reproduction study in rats identified a parental NOAEL of 11-13 mg/kg/day, with the LOAEL at 144-202 mg/kg/day based on lower body weights. epa.gov For developmental toxicity in rats, the NOAEL was 200 mg/kg/day; at 400 mg/kg/day, effects such as increased alopecia and decreased maternal and fetal body weights were noted. epa.gov
In dogs, a 1-year feeding study established a NOAEL of 87 mg/kg/day for males, with LOAELs of 195 mg/kg/day in males and 246 mg/kg/day in females. The primary effects were decreases in body weight, body weight gain, and food consumption. epa.gov
A developmental study in rabbits resulted in a NOAEL of 100 mg/kg/day. epa.gov Studies in Sprague-Dawley rats exposed prepubertally to forchlorfenuron showed no significant differences in clinical symptoms or body weight in the groups administered up to 100 mg/kg/day. nih.gov However, at 300 mg/kg/day, female rats exhibited decreased body weight. nih.gov The NOAEL for postnatal developmental and neonatal toxicity was preliminarily set at 100 mg/kg/day. bohrium.com
Table 1: Summary of No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL) for Forchlorfenuron in Animal Models
| Animal Model | Study Duration | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Observed Effects at LOAEL |
|---|---|---|---|---|
| Rat | 2-Year Feeding | ♂: 7, ♀: 9 | ♂: 93, ♀: 122 | Decreased body weight, body weight gain, and food consumption; kidney effects. epa.gov |
| Rat | 2-Generation Reproduction | 11-13 (Parental) | 144-202 (Parental) | Lower body weights. epa.gov |
| Rat | Developmental | 200 | 400 | Increased alopecia, decreased maternal and fetal body weights. epa.gov |
| Rat (Sprague-Dawley) | Prepubertal Exposure (4 weeks) | 100 | 300 | Decreased body weight in females, increased serum BUN, creatinine, and glucose in males. nih.gov |
| Dog | 1-Year Feeding | ♂: 87 | ♂: 195, ♀: 246 | Decreased body weight, body weight gain, and food consumption. epa.gov |
| Rabbit | Developmental | 100 | - | No developmental toxicity observed at the highest dose tested. epa.govregulations.gov |
Organ-Specific Histopathological Analysis in Preclinical Studies
Organ-specific histopathological analyses have been conducted in preclinical studies to identify target organs of forchlorfenuron toxicity.
Kidney: In a 2-year rat study, the kidney was identified as a target organ. Histopathological findings included suppurative inflammation in males and non-suppurative interstitial nephritis in females at the LOAEL of 93 mg/kg/day for males and 122 mg/kg/day for females. epa.gov Chronic exposure in rats also led to cortical cysts and suppurative pyelonephritis. regulations.gov
Reproductive Organs: A 180-day chronic toxicity study in Sprague-Dawley rats fed forchlorfenuron at doses of 0.6 and 60 mg/kg body weight revealed significant pathological changes in the ovaries and the presence of severe hydrometra in the uterus. nih.gov Furthermore, forchlorfenuron was found to inhibit the proliferation of granulosa cells. nih.gov In a study on prepubertal Sprague-Dawley rats, those in the 300 mg/kg/day group showed an earlier onset of vaginal opening and first estrus, along with elevated estradiol (B170435) levels. nih.gov The endometrial epithelial height was also significantly increased in these female rats. nih.gov These findings suggest that forchlorfenuron may have adverse effects on the ovaries and steroidogenesis. nih.gov
Liver: While the liver was identified as a target organ in rodents in some studies, specific histopathological findings are not consistently detailed across all reports. nih.gov
Other Organs: In subchronic and chronic studies in dogs, dose-related effects were generally limited to decreased body weight and body weight gain, without specific organ pathology being highlighted as the primary concern. epa.gov In a 90-day oral study in rhesus monkeys with a different compound, ammonium (B1175870) perfluorooctanoate, the gastrointestinal tract and the reticuloendothelial system (spleen, lymph nodes, bone marrow) were sites of toxic effects, but similar detailed findings for forchlorfenuron in monkeys are not readily available. nih.gov Forchlorfenuron was reported to be non-irritating to the skin and only mildly irritating to the eyes of rabbits. nih.gov
Table 2: Summary of Organ-Specific Histopathological Findings for Forchlorfenuron
| Animal Model | Organ | Histopathological Findings |
|---|---|---|
| Rat | Kidney | Suppurative inflammation, non-suppurative interstitial nephritis, cortical cysts, suppurative pyelonephritis. epa.govregulations.gov |
| Rat (Sprague-Dawley) | Ovary | Pathological changes, inhibition of granulosa cell proliferation. nih.gov |
| Rat (Sprague-Dawley) | Uterus | Severe hydrometra, increased endometrial epithelial height. nih.govnih.gov |
| Rabbit | Skin/Eyes | Non-irritating to skin, mildly irritating to eyes. nih.gov |
Future Perspectives and Therapeutic Implications
Strategic Development of Next-Generation Analogues
The development of new and more effective therapeutic agents is a primary goal in medicinal chemistry. The 1-(4-Chlorophenyl)-3-pyridin-3-ylurea scaffold serves as a valuable starting point for the design of next-generation analogues with enhanced potency and selectivity. Researchers are actively exploring structure-activity relationships (SAR) to guide the rational design of these new molecules.
Key strategies in the development of these analogues include the modification of both the phenyl and pyridine (B92270) rings, as well as the urea (B33335) linkage. For instance, the introduction of different substituents on the terminal phenyl group can significantly influence the compound's biological activity. Studies on related diarylurea derivatives have shown that the addition of moieties such as a 4-hydroxymethylpiperidine can lead to broad-spectrum antiproliferative activity against various cancer cell lines. nih.govresearchgate.net
Furthermore, the synthesis of novel pyridine-ureas as potential anticancer agents has demonstrated that modifications to the pyridine ring can yield compounds with potent activity. For example, certain pyridine-urea derivatives have shown significant inhibitory activity against breast cancer cell lines. mdpi.com The exploration of different substitution patterns on the pyridine moiety is a key area of ongoing research.
The following table summarizes the key structural modifications and their impact on the biological activity of analogues based on the pyridine-urea scaffold.
| Structural Modification | Resulting Analogue Class | Observed Biological Effect | Reference |
| Addition of a second aryl group to the urea nitrogen | 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives | Potent cytotoxicity in various cancer cell lines | researchgate.net |
| Substitution on the pyridine ring | Pyridine-urea derivatives | Significant growth inhibitory activity against breast cancer cells | mdpi.com |
| Introduction of a trifluoromethyl group on the chlorophenyl ring and modification of the pyridine ring | 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-(amino)pyridin-3-yl)ureas | Potent inhibition of KDR kinase | researchgate.net |
| Replacement of the urea with a sulfonylurea linkage and substitution on the pyridine ring | 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides | Good activity profile and selectivity toward leukemia, colon cancer, and melanoma | nih.gov |
Potential for Combination Therapies
The complexity of many diseases, particularly cancer, often necessitates treatment with multiple therapeutic agents. Combination therapies can offer synergistic effects, overcome drug resistance, and reduce toxicity. The this compound scaffold and its derivatives hold significant promise for use in such therapeutic strategies.
Research into structurally related compounds has highlighted the potential for synergistic interactions. For example, studies have shown that combining inhibitors of the PI3K/Akt/mTOR and Hedgehog (Hh) signaling pathways can effectively delay drug resistance and inhibit cancer cell migration in breast cancer. researchgate.netnih.gov Given that derivatives of the this compound scaffold have been designed to target these pathways, there is a strong rationale for exploring their use in combination with other targeted therapies.
The development of molecules that can simultaneously inhibit multiple pathways is also an attractive strategy. The rational design of hybrid molecules based on the structures of known inhibitors, such as the PI3K inhibitor buparlisib (B177719) and the Hh inhibitor vismodegib, has led to the synthesis of urea derivatives with dual inhibitory activity. researchgate.netnih.gov This approach could lead to the development of single agents that offer the benefits of a combination therapy.
Broadening the Scope of Biological Applications
While much of the research on the this compound scaffold has focused on its anticancer potential, the inherent chemical properties of pyridine and urea suggest a broader range of biological activities. The pyridine ring is a common feature in many approved drugs and natural products with diverse pharmacological properties. mdpi.com
Investigations into related scaffolds have revealed a variety of potential therapeutic applications:
Antiviral Activity: Pyrrolopyridine derivatives have been investigated as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. nih.gov This suggests that the pyridine moiety within the this compound scaffold could be a starting point for the development of novel antiviral agents.
Antibacterial and Antifungal Activity: The pyridine scaffold is present in numerous compounds with demonstrated antibacterial and antifungal properties. nih.gov
Anti-inflammatory Activity: Derivatives of pyrrolo[3,4-c]pyridine have shown potential as inhibitors of matrix metalloproteinases (MMPs), which are implicated in inflammatory conditions like arthritis. nih.gov
Urease Inhibition: A thiourea (B124793) derivative, 1-(4-chlorophenyl)-3-palmitoylthiourea, has been identified as a potent inhibitor of jack bean urease, highlighting a potential application in treating infections caused by urease-producing bacteria. researchgate.net
The versatility of the pyridine and urea moieties provides a rich field for further investigation into the diverse biological activities of the this compound scaffold.
Challenges and Opportunities in Drug Discovery based on this compound Scaffold
The journey of a chemical scaffold from a promising lead to a clinically approved drug is fraught with challenges. The development of therapeutic agents based on the this compound scaffold is no exception.
Challenges:
Solubility and Bioavailability: A significant hurdle in the development of many small molecule drugs is their low solubility in water, which can lead to poor bioavailability. mdpi.com This is a known issue for some urea-based compounds and may require strategies such as the synthesis of more soluble analogues or the use of drug delivery systems. mdpi.comnih.gov
Toxicity: Early diarylsulfonylurea compounds showed promise in preclinical cancer models but were ultimately limited by high hemotoxicity in clinical trials. nih.gov Careful toxicological profiling of any new analogues is therefore essential.
Synthesis and Scalability: While the synthesis of pyridine-urea derivatives is generally achievable in a laboratory setting, developing a cost-effective and scalable synthesis process for large-scale production can be a significant challenge.
Opportunities:
Chemical Tractability: The pyridine and urea moieties are highly amenable to chemical modification, allowing for the creation of large and diverse chemical libraries for screening. frontiersin.org This facilitates the exploration of structure-activity relationships and the optimization of lead compounds.
Dual-Targeting and Combination Potential: As discussed, the scaffold offers the potential to develop dual-targeting agents or to be used in effective combination therapies, addressing the complexity of diseases like cancer. researchgate.netnih.gov
Fragment-Based Drug Design: The pyridinone core, structurally related to the pyridine in the title compound, is recognized as a valuable building block in fragment-based drug design due to its ability to form key hydrogen bond interactions with biological targets. frontiersin.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4-Chlorophenyl)-3-pyridin-3-ylurea, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via urea linkage formation between 4-chlorophenyl isocyanate and 3-aminopyridine. Reflux in dichloromethane (DCM) with a base catalyst (e.g., triethylamine) at 40–60°C for 6–12 hours is typical. Reaction progress should be monitored using thin-layer chromatography (TLC) with UV visualization. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product. Optimization may require adjusting stoichiometry, solvent polarity, or catalyst loading to improve yields .
Q. How should researchers characterize the molecular structure and purity of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve crystal structure to confirm bond angles, torsion angles, and hydrogen bonding (e.g., urea NH···O interactions) .
- Spectroscopy : Use H/C NMR to verify aromatic proton environments (e.g., 4-chlorophenyl vs. pyridinyl protons) and FT-IR for urea C=O stretch (~1650–1700 cm).
- Mass spectrometry : Confirm molecular weight via high-resolution MS (e.g., ESI+ mode).
- HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .
Q. What physicochemical properties are critical for formulation in biological assays?
- Methodological Answer :
- Solubility : Determine in DMSO (stock solutions) and aqueous buffers (e.g., PBS) using nephelometry. Modify with co-solvents (e.g., PEG-400) if needed.
- LogP : Measure via shake-flask method or predict using software (e.g., ChemAxon) to assess lipophilicity (expected LogP ~2.5–3.5 due to aromatic/urea groups) .
- Stability : Test under physiological pH (7.4) and temperature (37°C) over 24–72 hours using LC-MS to detect degradation products.
Advanced Research Questions
Q. How does the substitution pattern on the phenyl and pyridinyl rings influence biological target engagement?
- Methodological Answer :
- Compare analogs with substituent variations (e.g., 4-chloro vs. 2,6-dichloro in or methylpyridinyl in ).
- Use computational docking (AutoDock Vina) to model interactions with serine proteases (e.g., DrugBank target in ) or kinases.
- Validate via competitive binding assays (e.g., SPR or fluorescence polarization) to quantify affinity shifts caused by structural changes .
Q. How can researchers resolve contradictions in reported bioactivity data for urea derivatives?
- Methodological Answer :
- Assay standardization : Replicate experiments under identical conditions (e.g., cell line, incubation time, and serum concentration).
- Impurity analysis : Use HPLC-MS to rule out byproducts (e.g., thiourea analogs in ) affecting results.
- SAR studies : Systematically test analogs (e.g., fluorophenyl vs. chlorophenyl in ) to isolate substituent effects .
Q. What strategies are effective for optimizing pharmacokinetic properties without compromising activity?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve solubility.
- Metabolic stability : Incubate with liver microsomes and use LC-MS to identify metabolic hotspots (e.g., pyridinyl oxidation).
- Co-crystallization : Obtain target-ligand structures (e.g., as in ) to guide modifications that enhance binding while reducing logP .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
